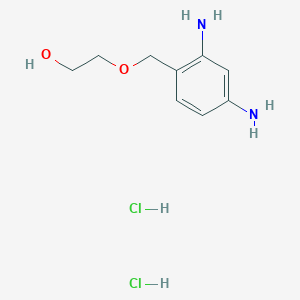
2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O2. It is known for its versatile applications in scientific research and development. This compound is characterized by its unique structure, which includes a benzyl group substituted with two amino groups and an ethoxy group, making it a valuable compound in various fields of study .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride typically involves the reaction of 2,4-diaminobenzyl alcohol with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques to obtain a high-purity product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
- Phenoxyethanol
- 2-((2,4-Diaminophenyl)methoxy)ethanol dihydrochloride
Uniqueness
2-((2,4-Diaminobenzyl)oxy)ethanol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
1215419-42-3 |
|---|---|
Molekularformel |
C9H16Cl2N2O2 |
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
2-[(2,4-diaminophenyl)methoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O2.2ClH/c10-8-2-1-7(9(11)5-8)6-13-4-3-12;;/h1-2,5,12H,3-4,6,10-11H2;2*1H |
InChI-Schlüssel |
FDBIBTMHYXHABZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)N)COCCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)

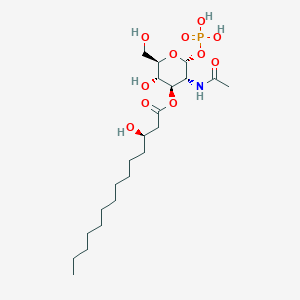
![{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate](/img/structure/B13446200.png)


![N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride](/img/structure/B13446244.png)
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13446250.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)
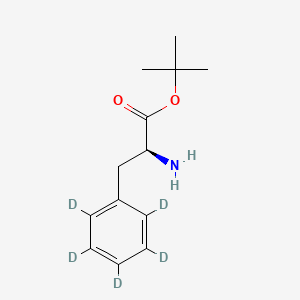
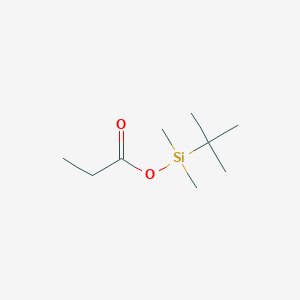
![(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13446260.png)
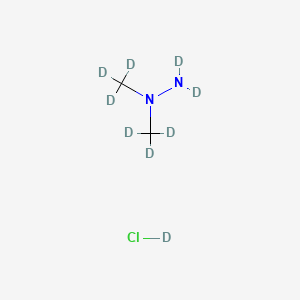
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)
